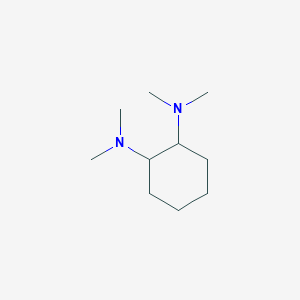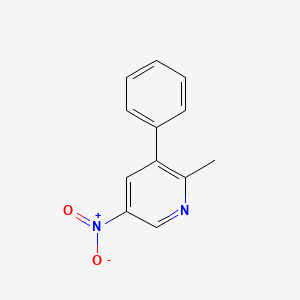
1-(difluoromethyl)-4-fluoro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-4-fluoro-2-nitrobenzene, also known as DFNFB, is a synthetic compound with a wide range of applications in scientific research. It is a nitro-substituted aromatic compound, which is used in the synthesis of various organic compounds. DFNFB is also used as a reagent in the synthesis of heterocyclic compounds and polymers, and has a wide range of applications in the fields of medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
1-(difluoromethyl)-4-fluoro-2-nitrobenzene has a wide range of applications in scientific research. It is used as a reagent in the synthesis of heterocyclic compounds and polymers, as well as in the synthesis of various organic compounds. It is also used in medicinal chemistry and drug discovery, as well as in the synthesis of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
1-(difluoromethyl)-4-fluoro-2-nitrobenzene is a nitro-substituted aromatic compound that is used in the synthesis of various organic compounds. The nitro group in 1-(difluoromethyl)-4-fluoro-2-nitrobenzene can be reduced to a nitroso group, which can then undergo a variety of reactions. The nitroso group can be used as a nucleophile in organic synthesis, and can also be used as a leaving group in nucleophilic substitution reactions.
Biochemical and Physiological Effects
1-(difluoromethyl)-4-fluoro-2-nitrobenzene has a wide range of applications in scientific research, and has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that 1-(difluoromethyl)-4-fluoro-2-nitrobenzene has an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to have antioxidant and anti-inflammatory properties, and to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(difluoromethyl)-4-fluoro-2-nitrobenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also relatively stable, with a low vapor pressure, making it suitable for use in a variety of laboratory conditions. However, 1-(difluoromethyl)-4-fluoro-2-nitrobenzene is toxic and should be handled with caution. It is also flammable and should be stored in a cool, dry place.
Orientations Futures
The potential applications of 1-(difluoromethyl)-4-fluoro-2-nitrobenzene are vast, and there is still much to be explored. Future research could focus on the use of 1-(difluoromethyl)-4-fluoro-2-nitrobenzene in the synthesis of novel organic compounds and polymers, as well as in medicinal chemistry and drug discovery. Additionally, further studies could focus on the biochemical and physiological effects of 1-(difluoromethyl)-4-fluoro-2-nitrobenzene, and its potential therapeutic applications. Finally, research could be conducted to further understand the mechanism of action of 1-(difluoromethyl)-4-fluoro-2-nitrobenzene, as well as its potential toxicity and safety profile.
Méthodes De Synthèse
1-(difluoromethyl)-4-fluoro-2-nitrobenzene is synthesized by the nitration of 1,4-difluorobenzene. This process involves the reaction of 1,4-difluorobenzene with nitric acid and sulfuric acid in an acidic medium. The reaction proceeds in a two-step process, with the formation of a nitrobenzene intermediate. The nitrobenzene intermediate is then converted to 1-(difluoromethyl)-4-fluoro-2-nitrobenzene by the addition of a fluoro-substitution group.
Propriétés
IUPAC Name |
1-(difluoromethyl)-4-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLJIQJQYKADLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-4-fluoro-2-nitrobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B6615428.png)
![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)


![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)





![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)